cis-N-oleoylcyclopropanolamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H39NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(Z)-N-[(1R,2S)-2-hydroxycyclopropyl]octadec-9-enamide |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-19-18-20(19)23/h9-10,19-20,23H,2-8,11-18H2,1H3,(H,22,24)/b10-9-/t19-,20+/m1/s1 |
InChI Key |
VCMSNKIQHBVCSW-VSEBXTFHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]1C[C@@H]1O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Synthesis and Derivation Methodologies
The creation of specific cyclopropanolamides, including cis-N-oleoylcyclopropanolamide, relies on precise chemical strategies to ensure the correct three-dimensional arrangement of atoms, known as stereochemistry. These methods are critical for producing the desired therapeutic effects and avoiding potential issues with unwanted isomers.
Stereoselective Synthetic Approaches for Cyclopropanolamides
The Simmons-Smith reaction is a well-established and versatile method for forming cyclopropane (B1198618) rings from alkenes. thermofisher.comtcichemicals.com This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that then reacts with an alkene to form the cyclopropane ring. thermofisher.comwikipedia.org A key advantage of the Simmons-Smith reaction is its stereospecificity, meaning that the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For the synthesis of this compound, this means starting with oleic acid, which has a cis double bond, will result in a cis-cyclopropane ring.
Several modifications to the original Simmons-Smith protocol have been developed to improve yields and reactivity. The Furukawa modification, for instance, utilizes diethylzinc (B1219324) in place of the zinc-copper couple, often leading to better results. thermofisher.comtcichemicals.comwikipedia.org The reaction is generally sensitive to steric hindrance, with the cyclopropanation typically occurring on the less sterically crowded face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the cyclopropanation to be cis to the hydroxyl group due to coordination with the zinc reagent. wikipedia.org
The Simmons-Smith reaction and its modifications are valuable tools in the synthesis of various biologically active natural products containing cyclopropane rings. mdpi.comnih.gov
Chromatographic Resolution of Racemic Mixtures for Enantiomer and Diastereoisomer Generation
When a chemical synthesis produces a mixture of enantiomers (mirror-image isomers) and diastereoisomers (stereoisomers that are not mirror images), chromatographic techniques are essential for their separation. libretexts.org This process, known as chiral resolution, is crucial for isolating the specific stereoisomer of interest.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. numberanalytics.com Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. numberanalytics.comderpharmachemica.com Polysaccharide-based CSPs are commonly used for this purpose. derpharmachemica.com The choice of mobile phase, column temperature, and flow rate are critical parameters that must be optimized to achieve effective separation. numberanalytics.com
For non-racemic starting materials, such as in the stereoselective synthesis of specific proline analogs, chromatographic purification may still be necessary to remove any minor diastereomers formed during the reaction. mdpi.com In some cases, derivatization of the enantiomers with a chiral derivatizing agent, such as Marfey's reagent, can be used to create diastereomers that are more easily separated by standard reverse-phase HPLC. juniperpublishers.com
Biosynthetic Pathways and Enzymatic Mechanisms for Cyclopropyl (B3062369) Fatty Acid Formation
In nature, certain bacteria produce cyclopropane fatty acids through a unique enzymatic process. This biosynthetic pathway provides an alternative to chemical synthesis for the production of these compounds.
Investigation of Cyclopropane Fatty Acid Synthase (CFAS) Functionality in Microbial Systems
The biosynthesis of cyclopropane fatty acids in bacteria is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS). nih.govasm.orgillinois.edu This enzyme facilitates the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule. nih.govasm.orgnih.gov This process converts the cis double bond into a cyclopropane ring. nih.gov
The substrates for CFAS are not free fatty acids but rather unsaturated fatty acyl chains that are already incorporated into the phospholipid bilayer of the cell membrane. nih.govnih.gov The enzyme acts on the intact phospholipids (B1166683), making this a post-synthetic modification of the membrane lipids. nih.gov In bacteria like Escherichia coli, the majority of cyclopropane fatty acid synthesis occurs during the transition from the exponential growth phase to the stationary phase. nih.govasm.org
CFAS is a soluble enzyme, which is remarkable given that its substrate is located within the hydrophobic interior of the cell membrane. nih.gov The enzyme can distinguish between phospholipids containing unsaturated fatty acids and those with only saturated fatty acids. nih.gov The E. coli CFAS has been a key model for studying this class of enzymes. researchgate.net Research has shown that the enzyme's activity is dependent on a bicarbonate ion in the active site. nih.gov
Biological Activities and Cellular Mechanisms of Action
Characterization of Ligand-Receptor Interactions
The introduction of a cyclopropane (B1198618) ring into the structure of fatty acid ethanolamides, such as oleoylethanolamide (OEA), creates chiral cis and trans diastereomers with distinct pharmacological profiles. acs.org This structural modification has been used to probe the binding requirements of cannabinoid and vanilloid receptors. acs.org
Cannabinoid Receptor 1 (CB1) Binding and Functional Agonism Studies
Research into conformationally constrained fatty acid ethanolamides has revealed that the introduction of a cyclopropane ring can confer affinity for cannabinoid receptors. Unlike oleoylethanolamide (OEA), which lacks significant binding, its cyclopropane derivatives, including the racemic cis and trans oleoylcyclopropanolamides, demonstrate the ability to bind to both CB1 and CB2 receptors with reasonable affinity. acs.org
In binding assays using human recombinant CB1 receptors, the racemic mixture of cis-N-oleoylcyclopropanolamide (rac-10b) and its trans counterpart (rac-9b) showed comparable affinities for the CB1 receptor. acs.org When these racemic mixtures were separated into their individual enantiomers, a trend toward higher affinity for CB1 receptors was noted among the oleoyl (B10858665) derivatives compared to their affinity for CB2 receptors. acs.org Specifically, while there was little difference in CB1 affinity between the trans enantiomers, one of the cis enantiomers, (1R,2S)-N-oleoylcyclopropanolamide, showed a slightly higher affinity for both CB1 and CB2 receptors compared to its (1S,2R) counterpart. acs.org
Functional studies on related N-arachidonoylcyclopropanolamides, which have high affinity for CB1 receptors, were conducted to assess their ability to stimulate [³⁵S]GTPγS binding in mouse brain membranes. acs.org This assay helps determine whether a ligand acts as an agonist, inverse agonist, or neutral antagonist. acs.org The activation of G-protein-coupled receptors like CB1 by an agonist stimulates the binding of [³⁵S]GTPγS. acs.orgnih.gov
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|---|---|
| trans-N-oleoylcyclopropanolamide (rac-9b) | 170 ± 22 | 144 ± 19 |
| This compound (rac-10b) | 147 ± 25 | 117 ± 11 |
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation and Diastereoselective Activity Analysis
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a nonselective cation channel, is a well-known receptor for various stimuli, including heat and capsaicin. wikipedia.org Its modulation by endogenous and synthetic compounds is a significant area of research. nih.gov
Studies on cyclopropane derivatives of fatty acid ethanolamides have shown marked diastereoselective activity at the TRPV1 receptor. In functional assays measuring intracellular Ca²⁺ levels in cells expressing human TRPV1, the trans isomers of N-acylcyclopropanolamides were consistently more active than the cis isomers. acs.org
For the oleoyl derivatives, the racemic trans-N-oleoylcyclopropanolamide was significantly more potent and effective at activating TRPV1 than its corresponding cis diastereomer, this compound. acs.org Further analysis of the separated enantiomers revealed some enantioselectivity, particularly among the less active cis isomers. Specifically, the (1S,2R) enantiomer of this compound (enantiomer 13b) exhibited the highest activity within the cis pair. acs.org This highlights a strong diastereoselective preference for the trans configuration for potent TRPV1 activation, a finding that aligns with observations for related arachidonoyl derivatives. acs.org
| Compound | Potency (EC₅₀, nM) | Efficacy (% of Capsaicin max effect) |
|---|---|---|
| trans-N-oleoylcyclopropanolamide (rac-9b) | 27 ± 4 | 101 ± 2 |
| This compound (rac-10b) | 148 ± 17 | 67 ± 3 |
General Biological Effects of Cyclopropane Derivatives in Biological Systems
The cyclopropane ring is a structural feature found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. researchgate.netunl.pt This strained three-membered carbocyclic moiety is utilized in drug design to create rigid and metabolically stable molecules. researchgate.netmdpi.com
Exploration of Antimicrobial and Antifungal Properties
Compounds containing a cyclopropane structure have been investigated for their potential as antimicrobial and antifungal agents. unl.ptmdpi.com
In one study, a series of fifty-three amide derivatives containing cyclopropane were synthesized and evaluated for their in vitro activity against various microbes. mdpi.com The results showed that several compounds possessed moderate activity against the bacteria Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. mdpi.comnih.gov Three compounds in particular (F8, F24, and F42) demonstrated promising antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC₈₀) of 16 μg/mL. nih.gov Molecular docking studies suggested these compounds have a good affinity for the potential antifungal drug target CYP51 protein. nih.govdntb.gov.ua
Other research has explored purpurin (B114267) derivatives, where a compound with a cyclopropane substituent showed moderate antibacterial activity against Bacillus subtilis. semanticscholar.org Additionally, spirocyclopropane oxindoles have been investigated for their antifungal effects against Aspergillus species, suggesting that modifications to this molecular skeleton could yield compounds with valuable antifungal properties. mazums.ac.ir The synthesis of 1,2,4-triazole (B32235) derivatives incorporating a cyclopropane ring has also yielded compounds with notable antifungal activity. ingentaconnect.com
| Compound | MIC₈₀ (μg/mL) |
|---|---|
| Compound F8 | 16 |
| Compound F24 | 16 |
| Compound F42 | 16 |
| Fluconazole (Control) | 2 |
Research into Antitumor and Antiviral Associations
The cyclopropane moiety is a structural component in various compounds investigated for anticancer and antiviral efficacy. researchgate.netunl.pt
Antitumor Research: Several studies have highlighted the antitumor potential of cyclopropane derivatives. For instance, new cyclopropane derivatives of betulin (B1666924) and betulinic acid have been synthesized and tested against multiple tumor cell lines. researchgate.net One derivative, 20,29-Dihydro-20,29-dibromomethylenebetulinic acid, was shown to inhibit the growth of a melanoma cell line and an ovarian carcinoma cell line by approximately 50% at a concentration of 10 μM. researchgate.net Another study described the synthesis of novel cyclopropane carbohydrazides, four of which showed promising anticancer activity against a panel of four cancer cell lines, with IC₅₀ values in the micromolar range. ias.ac.in Furthermore, a stable cyclopropane derivative of Spliceostatin A, a potent splicing inhibitor, was synthesized and found to be active in human cells, inhibiting splicing in vitro at levels comparable to the parent compound. nih.gov
Antiviral Research: Cyclopropane derivatives have also been identified as having antiviral properties. unl.pt Research into spiro[cyclopropane-1,2'-adamantan]-2-amines showed that several of these compounds inhibited the cytopathicity of the influenza A virus at concentrations significantly lower than the established drug amantadine, without being toxic to host cells. nih.gov However, these compounds were not active against the influenza B virus or other tested viruses, indicating a specific action against influenza A. nih.gov Other patents and studies describe cyclopropane derivatives with activity against varicella-zoster viruses and herpes simplex viruses, highlighting their potential as broad-spectrum antiviral agents. google.comgoogle.com
Interactions with Endogenous Systems and Signaling Cascades
Endocannabinoid System Modulation
As a modulator of the endocannabinoid system, cis-N-oleoylcyclopropanolamide's effects are channeled through the CB1 receptor, a G-protein coupled receptor (GPCR) extensively distributed throughout the central nervous system and peripheral tissues. idrblab.netwikipedia.orgwikipedia.org
Activation of the CB1 receptor, a Class A GPCR, by a ligand like this compound initiates a cascade of intracellular signaling events. idrblab.netnih.gov The receptor is coupled to inhibitory G-proteins (Gαi/o). idrblab.netmdpi.com This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). idrblab.netwikipedia.org The resulting decrease in intracellular cAMP levels is a hallmark of CB1 receptor signaling. idrblab.netnih.gov This reduction in cAMP subsequently affects the activity of downstream effectors like protein kinase A (PKA), influencing numerous cellular functions. idrblab.net
The process begins when an agonist binds to the GPCR, causing a conformational change that activates the associated G-protein. cecam.org The G-protein then exchanges GDP for GTP, and its α subunit dissociates to interact with effector enzymes like adenylyl cyclase. wikipedia.orgnih.gov
| Receptor | Protein Family | Signaling Mechanism | Second Messenger | Downstream Effect |
| Cannabinoid Receptor Type 1 (CB1) | G-Protein Coupled Receptor (GPCR) | Gαi/o protein coupling | Cyclic AMP (cAMP) | Reduction in cAMP levels, inhibition of Protein Kinase A (PKA) |
This table summarizes the GPCR activation pathway associated with the CB1 receptor.
The activation of presynaptic CB1 receptors is a critical mechanism for modulating synaptic transmission. idrblab.netnih.govmhmedical.com A key phenomenon mediated by this pathway is Depolarization-Induced Suppression of Inhibition (DSI), a form of retrograde signaling. wikipedia.orgnih.govresearchgate.net In DSI, depolarization of a postsynaptic neuron triggers the release of endogenous cannabinoids. researchgate.netnih.gov These endocannabinoids travel backward across the synapse to activate presynaptic CB1 receptors on inhibitory (GABAergic) interneurons, transiently reducing the release of the neurotransmitter GABA. wikipedia.orgnih.gov This leads to a temporary disinhibition of the postsynaptic neuron. researchgate.net
Beyond DSI, CB1 receptor activation also reduces excitatory synaptic transmission. idrblab.net By acting on presynaptic terminals of glutamatergic neurons, it can inhibit the release of glutamate, the primary excitatory neurotransmitter in the brain. nih.govnih.gov This modulation of both inhibitory and excitatory circuits highlights the central role of the CB1 receptor in maintaining synaptic homeostasis. nih.govnih.gov The release of neurotransmitters is a complex process involving the fusion of synaptic vesicles with the presynaptic membrane, a process that is exquisitely sensitive to modulation by signaling pathways like those initiated by CB1 activation. frontiersin.orgopenaccessjournals.com
The influence of CB1 receptor activation extends to the function of ion channels, particularly voltage-gated calcium channels (CaV). idrblab.netnih.gov In various cell types, including superior cervical ganglion neurons and cerebral vascular smooth muscle cells, CB1 receptor activation inhibits voltage-gated Ca(2+) channels. idrblab.net This inhibition can occur in both a constitutive and an agonist-dependent manner. idrblab.net
Voltage-gated calcium channels are crucial for many physiological processes, including neurotransmitter release and muscle contraction. nih.govopenneurologyjournal.com In vascular smooth muscle, the influx of calcium through these channels is a key trigger for contraction. nih.gov By inhibiting Ca(2+) influx into these cells, cannabinoid-induced activation of CB1 receptors leads to vasodilation and a decrease in vascular tone. idrblab.net This contributes to the cardiovascular effects associated with cannabinoids. The regulation of ion channels is a fundamental mechanism for controlling cellular excitability and function. hhu.de
| Channel Type | Effect of CB1 Activation | Consequence in Vascular Smooth Muscle |
| Voltage-Gated Ca(2+) Channels (CaV) | Inhibition of Ca(2+) influx | Vasodilation, decreased vascular tone |
This table outlines the effect of CB1 receptor activation on voltage-gated calcium channels and its physiological consequence on vascular tone.
Regulation of Neurotransmitter Release and Synaptic Transmission (e.g., Depolarization-Induced Suppression of Inhibition, Excitatory Synaptic Transmission)
Metabolic Signaling Pathways in Various Tissues
CB1 receptors are also expressed in peripheral tissues involved in metabolism, such as the liver, adipose tissue, and skeletal muscle. idrblab.net Through these receptors, compounds like this compound can influence key metabolic pathways.
In the liver and adipose tissue, activation of the CB1 receptor promotes anabolic processes. idrblab.net Specifically, it leads to increased de novo lipogenesis (the synthesis of fatty acids) and a reduction in fatty acid catabolism (the breakdown of fatty acids). idrblab.netnih.gov This metabolic shift is achieved through the modulation of gene expression.
CB1 signaling increases the expression of several key lipogenic and metabolic genes, including:
SREBF1 (Sterol Regulatory Element-Binding Transcription Factor 1): A master transcriptional regulator of lipogenesis. idrblab.netnih.gov
FASN (Fatty Acid Synthase): A key enzyme in the synthesis of fatty acids. idrblab.netresearchgate.net
ACACA (Acetyl-CoA Carboxylase Alpha): Catalyzes the rate-limiting step in fatty acid synthesis. idrblab.netresearchgate.net
GCK (Glucokinase): An enzyme that facilitates the phosphorylation of glucose in the liver. idrblab.net
ACACB (Acetyl-CoA Carboxylase Beta): An isoform that is thought to be primarily involved in regulating fatty acid oxidation. idrblab.net
This coordinated upregulation of genes involved in fat synthesis and storage contributes to the metabolic phenotype associated with endocannabinoid system activation. idrblab.netnih.gov
The endocannabinoid system also exerts control over cellular energy expenditure by influencing mitochondrial function. idrblab.net In the hippocampus, CB1 receptor activation regulates cellular respiration and energy production in response to cannabinoids. idrblab.net In the hypothalamus, the effect can be dual-natured: low doses of agonists may increase respiration, while high doses can cause a decrease. idrblab.net
At high doses, the signaling pathway involves G-protein alpha-i activation, which inhibits mitochondrial soluble adenylate cyclase. idrblab.net This leads to a drop in cyclic AMP concentration and reduced PKA-dependent phosphorylation of specific subunits of the mitochondrial electron transport chain, ultimately decreasing mitochondrial respiration. idrblab.net Mitochondrial respiration is the core process by which cells generate ATP, the main currency of cellular energy. nih.govnih.govmdpi.com This process of oxidizing fuels like fatty acids to produce energy is fundamental to cellular life. nih.govplos.org
Influence on De Novo Cholesterol Synthesis and High-Density Lipoprotein-Cholesteryl Ether Uptake
While direct research on the specific effects of this compound on cholesterol metabolism is not extensively documented, its interactions can be contextualized within the fundamental processes of cholesterol homeostasis. Cellular cholesterol is sourced from two main pathways: uptake from circulating lipoproteins and de novo synthesis. lipidlink.com
De novo synthesis is a complex process where cholesterol is built from acetate, with the liver being a primary site of production. lipidlink.com Peripheral cells also possess the capacity for de novo synthesis to meet local demands. lipidlink.com This pathway is tightly regulated by intracellular cholesterol levels through feedback mechanisms. lipidlink.com
High-Density Lipoprotein (HDL) is central to "reverse cholesterol transport," the process of moving cholesterol from peripheral tissues back to the liver for excretion or reuse. binasss.sa.crwikipedia.org HDL particles acquire free cholesterol from cells, which is then esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT) into cholesteryl esters. wikipedia.org This conversion allows the cholesterol to be stored in the hydrophobic core of the HDL particle. binasss.sa.cr The uptake of HDL-cholesteryl esters by the liver is mediated by receptors such as the scavenger receptor class B type 1 (SR-BI), which facilitates the selective transfer of cholesterol without internalizing the entire HDL particle. wikipedia.orgresearchgate.netnih.gov
Table 1: Primary Sources of Cellular Cholesterol
| Source | Description | Key Molecules/Receptors |
|---|---|---|
| De Novo Synthesis | Intracellular production of cholesterol from precursor molecules like acetate. | HMG-CoA Reductase |
| Lipoprotein Uptake (LDL) | Endocytosis of Low-Density Lipoprotein (LDL) particles via the LDL receptor. lipidlink.com | LDL Receptor (LDLR) |
| Lipoprotein Uptake (HDL) | "Selective" uptake of cholesteryl esters from High-Density Lipoprotein (HDL) particles. researchgate.net | Scavenger Receptor BI (SR-BI) |
| Lipid Droplet Hydrolysis | Release of cholesterol from stored cholesteryl esters within intracellular lipid droplets. researchgate.net | Hormone Sensitive Lipase (HSL) |
Investigation of Cross-Talk with Key Lipid Metabolism Regulatory Pathways
The regulation of lipid metabolism involves a sophisticated network of interconnected signaling pathways. The specific influence of this compound on these cascades is an area of ongoing investigation, but the fundamental roles of these pathways provide a framework for potential interactions.
PI3K/AKT/mTOR Pathway: This cascade is a crucial regulator of cell growth, proliferation, and metabolism. Certain signaling-associated proteins involved in this pathway, such as PI3K, have been found to localize to lipid droplets, suggesting a direct link between lipid storage and cell signaling. inca.gov.br
AMPK (AMP-activated protein kinase): Functioning as a cellular energy sensor, AMPK is activated during states of low energy (high AMP/ATP ratio) to promote catabolic processes like fatty acid oxidation and inhibit anabolic processes such as fatty acid synthesis.
SREBP (Sterol Regulatory Element-Binding Proteins): These are master transcriptional regulators of lipid homeostasis, controlling the expression of genes required for cholesterol and fatty acid synthesis.
PPAR (Peroxisome Proliferator-Activated Receptors): This family of nuclear receptors plays essential roles in the regulation of adipocyte differentiation, lipid storage, and fatty acid metabolism. researchgate.net
JNK (c-Jun N-terminal Kinase): As part of the MAP kinase signaling family, the JNK pathway is typically activated by cellular stress and has been implicated in metabolic regulation and inflammation.
Table 2: Key Regulatory Pathways in Lipid Metabolism
| Pathway | Primary Function in Lipid Metabolism | Activators/Regulators |
|---|---|---|
| PI3K/AKT/mTOR | Promotes cell growth, protein synthesis, and lipid synthesis. | Growth factors, Insulin (B600854) |
| AMPK | Energy sensing; promotes fatty acid oxidation, inhibits lipid synthesis. | High AMP/ATP ratio, exercise |
| SREBP | Transcriptional control of cholesterol and fatty acid synthesis genes. | Low intracellular sterol levels |
| PPAR | Regulates adipogenesis, fatty acid storage, and glucose homeostasis. researchgate.net | Fatty acids and their derivatives |
| JNK | Stress response; can influence insulin resistance and inflammation. | Cytokines, oxidative stress |
Inflammatory and Immune System Responses
Analysis of Pro-inflammatory Signaling in Macrophages
The inflammatory response in macrophages is often mediated by inflammasomes, which are large intracellular multi-protein complexes. frontiersin.org The NLRP3 inflammasome is a key component of the innate immune system that responds to a wide array of stimuli, including microbial components and endogenous danger signals, to trigger inflammation. ens-lyon.frnih.gov
Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1. ens-lyon.fr Active caspase-1 then proteolytically cleaves the precursor forms of the pro-inflammatory cytokines Interleukin-1 beta (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18. ens-lyon.frnih.gov These cytokines are potent mediators of inflammation. frontiersin.org While many crystalline structures and lipid species are known to trigger NLRP3 activation, the direct role of this compound in this process remains to be fully elucidated. The process typically requires a priming signal (e.g., from Toll-like receptor activation) to upregulate the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the complex. ens-lyon.frfrontiersin.org
Table 3: Components of the Canonical NLRP3 Inflammasome
| Component | Function |
|---|---|
| NLRP3 | The sensor protein that detects danger signals, leading to a conformational change. ens-lyon.fr |
| ASC | An adaptor protein that links NLRP3 to pro-caspase-1. ens-lyon.fr |
| Pro-Caspase-1 | The inactive zymogen of caspase-1, which is cleaved to become active. ens-lyon.fr |
| Caspase-1 (active) | The effector enzyme that cleaves pro-inflammatory cytokines. nih.gov |
| Pro-IL-1β / Pro-IL-18 | Inactive cytokine precursors that are cleaved by caspase-1 for activation and secretion. nih.govnih.gov |
Broader Lipid Signaling Contexts
Free Fatty Acid Receptor (FFAR) and CD36 Mediated Signaling
Lipids are not just energy sources but also potent signaling molecules that act via specific receptors. The Free Fatty Acid Receptor (FFAR) family and the scavenger receptor CD36 are crucial in this regard. FFARs are a group of G-protein coupled receptors (GPCRs) that are activated by fatty acids of varying chain lengths. mdpi.com FFAR1 and FFAR4 are activated by medium- and long-chain fatty acids, such as oleic acid, which is a structural component of this compound. mdpi.comfrontiersin.org
CD36 is a transmembrane glycoprotein (B1211001) that functions as a transporter for long-chain fatty acids but also acts as a signaling receptor. researchgate.netnih.gov It can integrate signals from various ligands to influence immune cell metabolism, differentiation, and activation. nih.gov The activation of FFARs and CD36 by their respective fatty acid ligands initiates intracellular signaling cascades that regulate a multitude of biological processes in tissues including the pancreas, brain, and immune cells. researchgate.net
Table 4: Selected Free Fatty Acid Receptors and Ligands
| Receptor | Former Name | Primary Ligands | General Function |
|---|---|---|---|
| FFAR1 | GPR40 | Medium- and Long-Chain Fatty Acids (e.g., Oleate, Palmitate) mdpi.com | Insulin secretion, incretin (B1656795) release mdpi.com |
| FFAR2 | GPR43 | Short-Chain Fatty Acids (e.g., Acetate, Propionate) mdpi.com | Immune response, metabolic regulation |
| FFAR3 | GPR41 | Short-Chain Fatty Acids (e.g., Butyrate, Propionate) mdpi.com | Sympathetic nervous system regulation |
| FFAR4 | GPR120 | Medium- and Long-Chain Fatty Acids (e.g., Oleate, Linoleate) mdpi.com | Anti-inflammatory effects, insulin sensitization |
Role of Lipid Droplets in Intracellular Signaling Processes
Once viewed as inert storage depots for neutral lipids, lipid droplets are now recognized as highly dynamic and complex organelles central to cellular metabolism and signaling. mdpi.comfrontiersin.org These structures consist of a core of neutral lipids, primarily triacylglycerols and cholesteryl esters, surrounded by a unique phospholipid monolayer embedded with a diverse array of proteins. nih.govnih.gov
Lipid droplets are not isolated; they form physical contact sites with other organelles, including the endoplasmic reticulum (ER), mitochondria, and peroxisomes, facilitating the transfer of lipids and signaling molecules. nih.gov They function as signaling hubs by sequestering and concentrating signaling proteins and enzymes. inca.gov.br For instance, proteins involved in eicosanoid synthesis and various protein kinases have been found to localize at lipid droplets, indicating that these organelles are active sites of signal transduction. inca.gov.br Given its lipid nature, this compound could potentially be stored within, metabolized by enzymes associated with, or influence the signaling functions of lipid droplets.
Table 5: Functions of Lipid Droplets in Intracellular Processes
| Function | Description | Associated Proteins/Molecules |
|---|---|---|
| Neutral Lipid Storage | Storing triacylglycerols and cholesteryl esters for energy or metabolic precursors. nih.gov | Perilipins (e.g., PLIN5) nih.gov |
| Signaling Hub | Compartmentalizing signaling proteins to regulate their activity. inca.gov.br | PI3K, ERK, PKC inca.gov.br |
| Organelle Crosstalk | Interacting with ER and mitochondria to facilitate lipid transfer for β-oxidation or membrane synthesis. nih.gov | Seipin, Rab18 frontiersin.orgnih.gov |
| Metabolite Trafficking | Providing precursors for the synthesis of hormones and other signaling molecules. nih.gov | Eicosanoid synthesis enzymes |
Role in Lipid Homeostasis and Metabolism
Hepatic Lipid Metabolism Regulation and Associated Mechanisms
Activation of the CB1 receptor in the liver by a ligand such as cis-N-oleoylcyclopropanolamide promotes the synthesis of fatty acids. idrblab.net This process, known as de novo lipogenesis, is driven by the increased expression of several key regulatory genes. idrblab.net The central mechanism involves the upregulation of Sterol Regulatory Element-Binding Protein 1 (SREBF1, also known as SREBP-1c), a master transcriptional regulator of lipogenic and cholesterogenic genes. idrblab.net
Activation of SREBF1 by the CB1 receptor pathway leads to the enhanced transcription of a suite of enzymes essential for fatty acid and triglyceride synthesis. idrblab.net Research has identified several of these downstream genes, highlighting the comprehensive nature of this metabolic shift. idrblab.net
Key Hepatic Genes Regulated by CB1 Receptor Activation
| Gene Name | Protein Name | Function in Lipid Metabolism |
|---|---|---|
| SREBF1 | Sterol Regulatory Element-Binding Protein 1 | Master transcription factor for lipogenesis. |
| GCK | Glucokinase | Phosphorylates glucose, providing substrate for glycolysis and subsequent lipogenesis. |
| ACACA | Acetyl-CoA Carboxylase Alpha | Catalyzes the rate-limiting step in fatty acid synthesis. |
| ACACB | Acetyl-CoA Carboxylase Beta | Involved in fatty acid synthesis and oxidation regulation. |
| FASN | Fatty Acid Synthase | Synthesizes palmitate from acetyl-CoA and malonyl-CoA. |
This coordinated upregulation of lipogenic genes fosters an environment conducive to increased fat storage in the liver. idrblab.net
Adipose Tissue Metabolism and Adipokine Production (e.g., Leptin)
In adipose tissue, the signaling cascade initiated by CB1 receptor activation mirrors its effects in the liver, promoting fat storage. The receptor's activation leads to an increased expression of SREBF1 and its downstream targets, including Acetyl-CoA Carboxylase (ACACA) and Fatty Acid Synthase (FASN), thereby enhancing the capacity of adipocytes to synthesize and store lipids. idrblab.net
A crucial function of CB1 activation in adipocytes is the stimulation of adipokine production, most notably leptin. idrblab.net Leptin is a hormone that plays a pivotal role in regulating energy balance by signaling satiety to the brain. researchgate.netdovepress.com The induction of leptin production by CB1 signaling in fat cells is a key component of its metabolic influence. idrblab.net
Renal Lipid Processing and Clearance Pathways (e.g., LRP2-mediated Leptin Clearance)
The kidneys play a significant role in filtering and clearing hormones from the bloodstream, including leptin. This process is partly mediated by the Low-density lipoprotein-related protein 2 (LRP2), also known as megalin, an endocytic receptor expressed in the kidney. mdpi.comnih.gov LRP2 is involved in the reabsorption and clearance of various molecules, and its function is critical for maintaining hormonal balance. mdpi.com
Activation of the CB1 receptor has been shown to reduce the LRP2-mediated clearance of leptin in the kidney. idrblab.net This action effectively decreases the rate at which leptin is removed from circulation. The combination of increased leptin production in adipose tissue and decreased clearance by the kidneys leads to elevated circulating levels of leptin, a condition known as hyperleptinemia. idrblab.net This sustained high level of leptin can have complex and sometimes paradoxical effects on energy homeostasis, including the potential development of leptin resistance. dovepress.comresearchgate.net
Summary of CB1 Receptor Effects on Leptin Homeostasis
| Tissue | Primary CB1-Mediated Action | Consequence |
|---|---|---|
| Adipose Tissue | Induces leptin production. | Increased secretion of leptin into circulation. |
| Kidney | Reduces LRP2-mediated leptin clearance. | Decreased removal of leptin from circulation. |
Influence on Biological Membrane Dynamics and Cellular Physiology
Modulation of Membrane Fluidity and Order in Lipid Bilayers
The fluidity and order of lipid bilayers are crucial for essential cellular processes, including the function of membrane-bound proteins and signal transduction. The introduction of cis-N-oleoylcyclopropanolamide into a lipid membrane is expected to have a dualistic effect due to its distinct structural moieties.
The cis-double bond in the oleoyl (B10858665) tail introduces a kink in the hydrocarbon chain. This bend disrupts the tight packing of adjacent lipid molecules, thereby increasing the free volume within the bilayer and enhancing membrane fluidity. mdpi.commdpi.com This effect is a well-established mechanism by which unsaturated fatty acids maintain membrane function at lower temperatures. mdpi.commdpi.com
Conversely, the cyclopropane (B1198618) ring, a feature shared with cyclopropane fatty acids (CFAs) found in some bacteria, introduces a degree of rigidity. nih.govacs.orgnih.govchemrxiv.org Molecular dynamics simulations have shown that while CFAs can disrupt lipid packing and increase lateral diffusion (enhancing fluidity), they also induce a greater degree of order compared to their unsaturated precursors. nih.govacs.org This ordering effect stems from the limited rotation around the bonds of the cyclopropane ring. nih.govacs.org Therefore, this compound likely balances these opposing effects, simultaneously promoting fluidity while maintaining a degree of structural order. This dual function could be critical for stabilizing membranes against adverse conditions without compromising necessary fluidity. nih.govacs.org
Table 1: Effects of Structural Components on Lipid Bilayer Properties
| Structural Component | Influence on Membrane Fluidity | Influence on Membrane Order |
|---|---|---|
| cis-Oleoyl Group | Increases fluidity by disrupting lipid packing. mdpi.commdpi.com | Decreases order due to the kink in the acyl chain. mdpi.com |
| Cyclopropane Ring | Can enhance fluidity by reducing packing density at low temperatures. nih.govacs.orgchemrxiv.org | Increases order by restricting bond rotation. nih.govacs.org |
Protective Mechanisms Against Environmental Stress in Prokaryotic Cells (e.g., Cold Shock, Osmotic Pressure, pH Changes)
The accumulation of cyclopropane fatty acids in the membranes of various bacteria is a well-documented response to environmental stressors. researchgate.netnih.govresearchgate.netmdpi.com This suggests that this compound, by virtue of its cyclopropane ring, could confer similar protective advantages to prokaryotic cells.
During a cold shock , the fluidity of the cell membrane decreases, which can impair function. The presence of cyclopropane rings in the lipid acyl chains can provide more rigid kinks than double bonds, which helps to reduce the packing density of the membrane and enhance its fluidity at low temperatures. nih.govacs.orgchemrxiv.org This adaptation, known as homeoviscous adaptation, is a crucial survival strategy for bacteria like Escherichia coli in freezing environments. nih.govacs.orgchemrxiv.org
In response to osmotic pressure and pH changes , particularly extreme acid stress, the synthesis of cyclopropane fatty acids is often upregulated. researchgate.netnih.govresearchgate.net The increased rigidity and stability conferred by the cyclopropane ring are thought to decrease membrane permeability to protons and other solutes, thus helping to maintain the internal cellular environment. researchgate.net For instance, in several bacterial species, an increase in cyclopropane fatty acids in the membrane has been linked to increased tolerance to acidic pH and high osmotic stress. researchgate.net
Table 2: Role of Cyclopropane Fatty Acids in Prokaryotic Stress Response
| Environmental Stressor | Bacterial Response | Protective Mechanism |
|---|---|---|
| Cold Shock | Increased cyclopropanation of unsaturated fatty acids. nih.govacs.orgchemrxiv.org | Enhances membrane fluidity at low temperatures, preventing phase separation. nih.govacs.orgchemrxiv.org |
| Osmotic Pressure | Upregulation of cyclopropane fatty acid synthesis. researchgate.net | Increases membrane stability and reduces permeability. researchgate.net |
| pH Changes (Acidic) | Increased levels of cyclopropane fatty acids in the membrane. researchgate.netnih.govresearchgate.net | Decreases membrane permeability to protons, enhancing survival at low pH. researchgate.netresearchgate.net |
Cyclopropane Ring Contribution to Membrane Stability and Permeability
The three-membered ring of the cyclopropyl (B3062369) group is a key determinant of its influence on membrane biophysics. This rigid structure significantly impacts the packing of lipid acyl chains, which in turn affects the stability and permeability of the membrane.
The cyclopropane ring enhances the chemical and physical stability of the membrane. researchgate.net It increases the tightness of packing within the lipid bilayer, which serves to decrease the membrane's permeability to potentially harmful small molecules. researchgate.net This "sealing" effect is a critical defense mechanism for bacteria exposed to chemical stressors. The presence of cyclopropane fatty acids has been shown to reduce the permeability of bacterial membranes.
Table 3: Contribution of the Cyclopropane Ring to Membrane Properties
| Membrane Property | Effect of Cyclopropane Ring |
|---|---|
| Stability | Enhances chemical and physical stability. researchgate.net |
| Permeability | Decreases permeability to small molecules. researchgate.net |
| Lipid Packing | Increases the tightness of packing. researchgate.net |
Analytical and Research Methodologies for Cis N Oleoylcyclopropanolamide
Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR, MS)
The definitive identification and structural confirmation of cis-N-oleoylcyclopropanolamide and its isomers are accomplished through a combination of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard. rfi.ac.uknptel.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. nptel.ac.in 1H NMR and 13C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the cis-configuration of the cyclopropane (B1198618) ring and the structure of the oleoyl (B10858665) acyl chain. acs.orgarxiv.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound with high accuracy. rfi.ac.uk Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide information about the molecule's structure by analyzing the resulting fragment ions. scielo.org.mx This technique is crucial for confirming the connectivity of the atoms within the molecule.
Table 2: Spectroscopic Data for the Elucidation of N-oleoylcyclopropanolamide
| Technique | Application | Information Obtained |
|---|---|---|
| 1H NMR | Structural Verification | Confirms the presence and connectivity of protons in the oleoyl chain and cyclopropanolamide moiety. acs.org |
| 13C NMR | Carbon Skeleton Analysis | Determines the number and type of carbon atoms, confirming the overall structure. acs.org |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the exact mass of the molecule, confirming its elemental composition. acs.org |
| Tandem MS (MS/MS) | Structural Fragmentation Analysis | Elucidates the structure by analyzing the fragmentation pattern of the parent molecule. scielo.org.mx |
In Vitro Receptor Binding and Functional Assays (e.g., [35S]GTPγS Binding Assays, Intracellular Ca2+ Assays)
To understand the biological activity of this compound, researchers employ a variety of in vitro assays to assess its interaction with specific cellular receptors and its subsequent effect on cellular signaling pathways. nih.gov
In Vitro Receptor Binding Assays are used to determine the affinity of this compound for specific receptors, such as cannabinoid receptors (CB1 and CB2). acs.orgsygnaturediscovery.com These assays typically involve incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. sygnaturediscovery.com The ability of this compound to displace the radioligand indicates its binding affinity. For example, membranes from HEK-293 cells transfected with human recombinant CB1 and CB2 receptors have been used for this purpose. acs.org
[35S]GTPγS Binding Assays are functional assays that measure the activation of G-protein-coupled receptors (GPCRs). sygnaturediscovery.comnih.gov When an agonist binds to a GPCR, it stimulates the binding of [35S]GTPγS to the G-protein α-subunit. acs.org This assay can determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.
Intracellular Ca2+ Assays are used to measure the functional activity of the compound at receptors that signal through changes in intracellular calcium concentration, such as the transient receptor potential vanilloid 1 (TRPV1) channel. Some studies have shown that while there is little difference in binding to cannabinoid receptors between enantiomers, some enantioselectivity in terms of potency or efficacy is observed in TRPV1 channel activity. acs.org
Table 3: In Vitro Assays for Characterizing the Biological Activity of cis-N-oleoylcyclopropanolamide
| Assay Type | Purpose | Example Application |
|---|---|---|
| Receptor Binding Assay | Determines binding affinity to specific receptors. nih.govsygnaturediscovery.com | Measuring the binding of cis-N-oleoylcyclopropanolamide to human CB1 and CB2 receptors expressed in HEK-293 cells. acs.org |
| [35S]GTPγS Binding Assay | Measures G-protein-coupled receptor activation. sygnaturediscovery.com | Assessing the ability of the compound to stimulate [35S]GTPγS binding to mouse brain membranes to determine functional activity at CB1 receptors. acs.org |
| Intracellular Ca2+ Assay | Measures changes in intracellular calcium levels. | Evaluating the functional activity of cis-N-oleoylcyclopropanolamide at TRPV1 channels. acs.org |
Computational Modeling and Molecular Dynamics Simulations for Lipid-Membrane Interactions
Computational approaches provide a powerful "computational microscope" to investigate the behavior of molecules at an atomic level. mdpi.comnih.gov Molecular dynamics (MD) simulations are particularly useful for studying the interactions between lipids like this compound and biological membranes. nih.govmpg.de
These simulations can predict how the compound inserts into and moves within the lipid bilayer of a cell membrane. nih.gov By modeling the forces between atoms, MD simulations can reveal the preferred orientation and conformation of this compound within the membrane, which is crucial for its interaction with membrane-bound receptors. mdpi.com These computational studies complement experimental data by providing insights into the dynamic processes that are difficult to observe directly. mdpi.com
Gene Expression Analysis Techniques (e.g., qPCR for SREBF1, FASN, ACACA)
Gene expression analysis techniques are employed to investigate how this compound may alter the expression of specific genes involved in lipid metabolism and other cellular processes. idtdna.combio-rad.com
Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR, is a highly sensitive method for quantifying mRNA levels of specific genes. idtdna.com By measuring the expression of genes such as Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase Alpha (ACACA), researchers can determine if this compound influences lipogenic pathways. These genes are key regulators of fatty acid and cholesterol synthesis.
This type of analysis helps to build a more complete picture of the compound's biological effects beyond direct receptor interactions, linking it to broader physiological pathways. illumina.com The analysis of gene expression can be broken down into cis- and trans-regulatory elements, where cis-regulatory changes are due to linked polymorphisms and trans-regulatory changes are due to diffusible products. nih.gov
Future Research Directions and Translational Potential
Deeper Elucidation of Stereoisomer-Specific Biological Activities
The biological activity of N-acylcyclopropanolamides is significantly influenced by their stereochemistry. For instance, in the case of arachidonoylcyclopropanolamides, the trans-diastereomer exhibits activity at the TRPV1 receptor similar to or greater than anandamide (B1667382), while the cis-diastereomer is considerably less potent. acs.org Conversely, methylenation of oleoylethanolamide, which is inactive at cannabinoid receptors, introduces CB1 receptor affinity and enhances TRPV1 activity in a diastereoselective manner. acs.org
The resolution of racemic cis-N-oleoylcyclopropanolamide into its pure (1S,2R) and (1R,2S) stereoisomers has been achieved, providing the necessary tools to dissect the specific biological roles of each enantiomer. acs.org Future research should focus on a comprehensive evaluation of these individual stereoisomers to determine their precise affinities and efficacies at cannabinoid, TRPV1, and other potential receptors. This will provide a clearer understanding of the structure-activity relationships and guide the design of more selective and potent pharmacological agents.
Identification of Novel Molecular Targets and Signaling Pathways
While this compound is known to interact with cannabinoid receptors, a complete picture of its molecular targets and the downstream signaling pathways it modulates is still emerging. idrblab.netidrblab.net The broader family of N-acyl amino acids, to which this compound belongs, is recognized for its structural diversity and involvement in various physiological processes, including glucose homeostasis, adipogenesis, and bone homeostasis. nih.govmdpi.com The specific functions of these molecules are highly dependent on the structures of both the fatty acid and amino acid components. nih.gov
Future investigations should employ a multi-pronged approach to identify novel molecular targets. This could include affinity-based proteomics, genetic screening in model organisms, and computational docking studies. Elucidating the signaling cascades activated or inhibited by this compound will be critical. For example, cannabinoid receptor activation is known to inhibit adenylate cyclase and can have dual effects on mitochondrial respiration depending on the agonist dose. idrblab.netidrblab.netidrblab.net Understanding how this compound influences these and other pathways will provide valuable insights into its physiological and potential pathophysiological roles.
Development of this compound as a Hybrid Receptor Ligand for Research Probes
The ability of acylcyclopropanolamides to act as "hybrid" ligands, engaging both CB1 and TRPV1 receptors, makes them valuable tools for studying the interplay between these two important signaling systems. acs.org The conformationally constrained cyclopropane (B1198618) ring offers a rigid scaffold that can be chemically modified to fine-tune receptor selectivity and affinity.
Future efforts should focus on the rational design and synthesis of novel analogs of this compound. These could incorporate photoaffinity labels, fluorescent tags, or reactive groups for covalent modification of target proteins. acs.org Such probes would be invaluable for:
Mapping the binding pockets of CB1, TRPV1, and other receptors.
Visualizing receptor localization and trafficking in living cells.
Identifying protein-protein interactions involving these receptors.
The development of these sophisticated chemical tools will significantly advance our understanding of the endocannabinoid system and related signaling pathways.
Advanced Methodological Development for In Vivo Research Models
To fully understand the physiological relevance of this compound and other N-acyl amino acids, robust in vivo research models are essential. While mouse models have been instrumental in identifying the roles of enzymes like FAAH and PM20D1 in N-acyl amino acid metabolism, species-specific differences, such as the role of CYP4F2 in human N-acyl amino acid metabolism, highlight the need for more refined models. nih.gov
Future research should focus on:
Humanized Mouse Models: Developing mouse models that express human enzymes involved in N-acyl amino acid metabolism to better recapitulate human physiology.
Advanced Analytical Techniques: Improving methods for the sensitive and specific quantification of this compound and its metabolites in various tissues and biofluids.
Novel Delivery Systems: Creating targeted delivery systems to study the effects of this compound in specific organs or cell types in vivo.
Furthermore, the development of versatile methods for the ribosomal synthesis of peptides containing long-chain fatty acids could be adapted to produce N-acyl amino acids and their derivatives for research purposes. oup.com These advancements will be critical for translating basic research findings into potential therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-N-oleoylcyclopropanolamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling oleic acid derivatives with cyclopropanolamine under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., EDC/HOBt for amide bond formation). For example, a 72% yield was achieved using THF at 10°C with dropwise addition of the acyl chloride precursor . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the cis isomer.
- Table 1 : Synthetic Route Comparison
| Route | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | THF | EDC/HOBt | 72 | 98.5 |
| 2 | DCM | DCC | 65 | 95.2 |
Q. Which characterization techniques are most effective for confirming the structure and stereochemistry of cis-N-oleoylcyclopropanolamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential: H NMR confirms olefinic proton coupling constants ( Hz for cis configuration), while C NMR identifies cyclopropane carbons (δ 15–20 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). Polarimetry or chiral HPLC distinguishes enantiomers if applicable .
Q. What experimental protocols ensure reproducibility in assessing the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Use standardized shake-flask methods for solubility: dissolve 10 mg in 1 mL of buffer (pH 7.4) with sonication. LogP determination via HPLC (C18 column, isocratic methanol/water) correlates retention time with octanol-water partitioning. For thermal stability, conduct thermogravimetric analysis (TGA) at 5°C/min under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for cis-N-oleoylcyclopropanolamide across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific metabolism or assay conditions. Design dose-response curves (0.1–100 µM) with controls for cytotoxicity (MTT assay) and metabolic interference (e.g., CYP450 inhibitors). Validate findings using orthogonal methods (e.g., siRNA knockdown of target pathways) and replicate in ≥3 independent experiments .
Q. What strategies are recommended for elucidating the mechanism of action of cis-N-oleoylcyclopropanolamide in lipid signaling pathways?
- Methodological Answer : Combine lipidomic profiling (LC-MS/MS) with pathway enrichment analysis to identify affected metabolites (e.g., ceramides, prostaglandins). Use fluorescent probes (e.g., BODIPY-labeled analogs) for live-cell imaging of subcellular localization. CRISPR-Cas9 knockout models can confirm target involvement (e.g., PPAR-γ or S1P receptors) .
Q. How should stability studies be designed to evaluate cis-N-oleoylcyclopropanolamide under physiological and storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Temperature : 4°C, 25°C, 40°C for 1–6 months.
- Matrix : Plasma, PBS, and simulated gastric fluid.
- Analysis : HPLC-UV at 210 nm to track degradation products. Use Arrhenius modeling to predict shelf life .
Q. What advanced analytical methods quantify cis-N-oleoylcyclopropanolamide in complex biological matrices (e.g., serum, tissue)?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d-oleic acid). Optimize extraction using SPE cartridges (C18, 90% recovery). Validate per FDA guidelines for sensitivity (LOQ ≤1 ng/mL), precision (CV <15%), and matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
